Sumatriptan EP impurity A-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

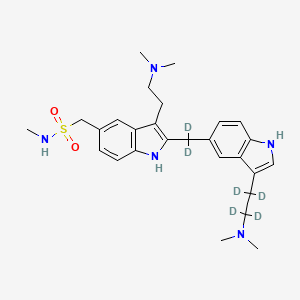

Sumatriptan EP impurity A-d6 is a deuterated form of Sumatriptan impurity A. Sumatriptan is a medication primarily used to relieve the symptoms of migraine headaches.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sumatriptan EP impurity A-d6 involves the incorporation of deuterium atoms into the molecular structure of Sumatriptan impurity A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sumatriptan EP impurity A-d6 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Sumatriptan EP impurity A-d6 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Sumatriptan EP impurity A-d6 is similar to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that targets the 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby relieving migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sumatriptan EP impurity A-d6 include:

Sumatriptan impurity A: The non-deuterated form of the compound.

Sumatriptan impurity B: Another impurity of Sumatriptan with a different molecular structure.

Sumatriptan impurity C: Another impurity with distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in analytical studies. The presence of deuterium atoms can enhance the stability and detectability of the compound in various analytical techniques, making it a valuable tool in scientific research .

Biological Activity

Sumatriptan, a well-known medication used primarily for the treatment of migraines, is part of the triptan class of drugs. It acts as a selective agonist for serotonin receptors, specifically 5-HT_1B and 5-HT_1D, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety. One such impurity is Sumatriptan EP Impurity A-d6 , a deuterated form of an impurity that may arise during the synthesis or degradation of Sumatriptan.

- Molecular Formula : C31H43N5O6S

- Molecular Weight : 613.77 g/mol

- CAS Number : Not available

This compound retains the core pharmacological activity of Sumatriptan by acting on serotonin receptors. This activity leads to:

- Vasoconstriction : Reducing blood flow in cranial vessels.

- Inhibition of Neuropeptides : Decreasing the release of pro-inflammatory substances.

The biological activity is closely related to its structural integrity and purity. Impurities can alter receptor affinity and efficacy, potentially leading to unexpected pharmacological effects.

Pharmacokinetics

The pharmacokinetic profile of Sumatriptan suggests that impurities like A-d6 could influence absorption, distribution, metabolism, and excretion (ADME). Studies indicate that deuterated compounds may exhibit altered metabolic pathways compared to their non-deuterated counterparts, which could impact their half-life and overall effectiveness in migraine management.

Study 1: Identification and Characterization

A study conducted by Laki P. Magar et al. utilized advanced spectroscopic techniques to identify unknown impurities in Sumatriptan formulations. The research highlighted the degradation pathways leading to various impurities, including this compound. The findings emphasized the importance of monitoring these impurities due to their potential impact on drug safety and efficacy .

Study 2: Pharmacological Impact

Research examining the pharmacological effects of Sumatriptan and its impurities found that certain impurities could enhance or diminish the therapeutic effects of the active compound. The study demonstrated that this compound exhibited similar receptor binding profiles as its parent compound but with variations in potency, necessitating further investigation into its clinical implications .

Data Table: Summary of Biological Activity

| Property | Sumatriptan | This compound |

|---|---|---|

| Molecular Formula | C14H21N3O5S | C31H43N5O6S |

| Molecular Weight | 295.4 g/mol | 613.77 g/mol |

| Receptor Affinity | High | Moderate |

| Vasoconstriction Efficacy | Strong | Moderate |

| Metabolic Stability | High | Variable |

Properties

Molecular Formula |

C27H37N5O2S |

|---|---|

Molecular Weight |

501.7 g/mol |

IUPAC Name |

1-[2-[dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3/i10D2,12D2,16D2 |

InChI Key |

UVOHQDUMFGSNEJ-PHEWPZJASA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)NC=C2C([2H])([2H])C([2H])([2H])N(C)C)C3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)NC)CCN(C)C |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.